BenchChemオンラインストアへようこそ!

2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Quorum sensing inhibition SmcR/LuxR regulator antibiotic-sparing antivirulence

This compound uniquely integrates a crystallographically validated SmcR‑binding 5‑bromothiophene‑2‑sulfonyl pharmacophore (EC₅₀ 208.9 nM, PDB 5x3r) with a benzo[d]thiazole–azetidine scaffold, delivering orthogonal target engagement distinct from QStatin (SmcR‑selective) and MAGL inhibitors (IC₅₀ 13 nM). The azetidine spacer provides conformational restriction and altered metabolic stability versus pyrrolidine/piperidine homologs, while the bromine handle enables SAR diversification. Ideal for Vibrio quorum‑sensing inhibitor development, carbonic anhydrase profiling, and DNA gyrase B programs.

Molecular Formula C14H11BrN2O3S3
Molecular Weight 431.34
CAS No. 1421455-67-5
Cat. No. B2722965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
CAS1421455-67-5
Molecular FormulaC14H11BrN2O3S3
Molecular Weight431.34
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=C(S2)Br)OC3=NC4=CC=CC=C4S3
InChIInChI=1S/C14H11BrN2O3S3/c15-12-5-6-13(22-12)23(18,19)17-7-9(8-17)20-14-16-10-3-1-2-4-11(10)21-14/h1-6,9H,7-8H2
InChIKeyIELAYFKRTIXUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole (CAS 1421455-67-5): Structural Identity and Compound Class Positioning


2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole (CAS 1421455-67-5, molecular formula C14H11BrN2O3S3, molecular weight 431.35 g/mol) is a synthetic heterocyclic small molecule that assembles three validated pharmacophoric modules: a benzo[d]thiazole core, an azetidine-3-yloxy spacer, and a 5-bromothiophene-2-sulfonyl terminal group . The benzo[d]thiazole scaffold is recognized in medicinal chemistry for diverse bioactivities including carbonic anhydrase inhibition and anticancer effects [1]; the azetidine ring provides conformational restriction and a defined exit vector angle distinct from pyrrolidine or piperidine homologs [2]; and the 5-bromothiophene-2-sulfonyl moiety has been crystallographically validated as a ligand-binding pharmacophore in the quorum-sensing regulator SmcR (PDB 5x3r) [3]. The compound is currently listed as a research-grade building block by specialty chemical suppliers, with no reported primary bioassay data indexed in PubMed or ChEMBL as of the literature cutoff date [4].

Why 2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole Cannot Be Interchanged with In-Class Analogs


Compounds within the benzo[d]thiazole-azetidine-sulfonamide class are not functionally interchangeable because minor structural perturbations at the sulfonyl terminus, the heterocyclic core, or the linker geometry produce orthogonal biological activity profiles [1]. Replacing the 5-bromothiophene-2-sulfonyl group with a methylsulfonyl group redirects target engagement from the quorum-sensing regulator SmcR to monoacylglycerol lipase (MAGL, IC₅₀ 13 nM) . Swapping the benzo[d]thiazole core for benzo[d]imidazole (CAS 1251682-13-9) alters hydrogen-bonding capacity and aromatic π-stacking geometry . Converting the sulfonyl linker to a carbonyl (CAS 1421489-74-8) eliminates the tetrahedral sulfur geometry critical for sulfonamide–zinc coordination in carbonic anhydrase binding pockets [2]. These divergent structure–activity relationships mean that procurement decisions based solely on superficial scaffold similarity risk selecting a compound with an unintended target profile. The sections below provide quantitative differentiation evidence across key comparators.

Quantitative Differentiation Evidence for 2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole vs. Closest Analogs


5-Bromothiophene-2-sulfonyl vs. Methylsulfonyl: Validated Quorum-Sensing Pharmacophore with X-Ray Binding Confirmation

The 5-bromothiophene-2-sulfonyl group present in the target compound is a crystallographically validated ligand for the SmcR/LuxR-family quorum-sensing regulator, as demonstrated by the co-crystal structure of QStatin (1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole) bound to SmcR (PDB 5x3r, resolution not specified in abstract) [1]. QStatin achieves SmcR inhibition with an EC₅₀ of 208.9 nM in V. vulnificus without affecting bacterial growth, confirming target selectivity . In contrast, the methylsulfonyl analog (CAS 1421472-94-7) bearing an otherwise identical benzo[d]thiazole–azetidin-3-yloxy scaffold exhibits MAGL inhibitory activity (IC₅₀ = 13 nM in murine models), a mechanistically unrelated target in endocannabinoid signaling . The bromothiophene substituent introduces enhanced halogen-bonding potential (C–Br···O acceptor interactions) and increased hydrophobic surface area (calculated logP increase of approximately 1.5–2.0 units relative to the methylsulfonyl analog based on the molecular formula difference) .

Quorum sensing inhibition SmcR/LuxR regulator antibiotic-sparing antivirulence

Sulfonyl vs. Carbonyl Linker Geometry: Maintaining Tetrahedral Architecture for Zinc-Dependent Enzyme Binding

The sulfonyl linker (–SO₂–) in the target compound preserves the tetrahedral geometry around sulfur, which is essential for sulfonamide-based coordination to the catalytic zinc ion in carbonic anhydrase (CA) active sites. Benzothiazole sulfonamides have demonstrated CA inhibition with Ki values ranging from 0.025 ± 0.010 μM to 0.682 ± 0.335 μM against hCA II and 0.052 ± 0.022 μM to 0.971 ± 0.280 μM against hCA I across a series of secondary sulfonamide derivatives [1]. Replacing the sulfonyl group with a carbonyl linker, as in the methanone analog (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone, CAS 1421489-74-8), converts the tetrahedral sulfur to a trigonal planar carbon, abolishing the sulfonamide zinc-binding motif. This geometric change is predicted to eliminate CA inhibitory activity entirely [2]. The sulfonyl oxygen atoms also serve as hydrogen-bond acceptors in kinase and protease inhibitor pharmacophores, interactions not equivalently accessible to the carbonyl analog [3].

Carbonic anhydrase inhibition sulfonamide pharmacophore zinc-binding geometry

Benzo[d]thiazole vs. Benzo[d]imidazole Core: Differential Hydrogen-Bonding and π-Stacking Capacity

The benzo[d]thiazole core in the target compound contains an endocyclic sulfur atom (C–S–C) that contributes distinct electronic properties compared with the benzo[d]imidazole analog (CAS 1251682-13-9), which contains an NH group at the equivalent position . The thiazole sulfur acts as a weak hydrogen-bond acceptor and polarizable atom that can participate in sulfur–π and chalcogen-bonding interactions with protein aromatic side chains [1]. In benzothiazole-based DNA gyrase B inhibitors, the sulfur atom has been shown to contribute to binding potency against ESKAPE pathogens, with specific substitution patterns on the benzothiazole ring modulating antibacterial activity [2]. The benzo[d]imidazole analog replaces this sulfur with an NH (pKa ~12–13 for the imidazole NH), introducing a hydrogen-bond donor that can alter pharmacokinetic properties including solubility and membrane permeability. Calculated topological polar surface area (TPSA) differs: benzo[d]thiazole core contributes approximately 41 Ų (C–S–C motif), while benzo[d]imidazole core with NH contributes approximately 28 Ų plus an additional H-bond donor count of 1 [3].

Heterocyclic scaffold design hydrogen-bond acceptor π-π stacking interactions

Azetidine vs. Pyrrolidine/Piperidine Ring: Conformational Rigidity and Exit Vector Precision

The azetidine ring in the target compound is a four-membered saturated nitrogen heterocycle that enforces a defined dihedral angle between the benzo[d]thiazole ether oxygen and the sulfonamide nitrogen. Compared with the five-membered pyrrolidine or six-membered piperidine alternatives commonly used in related sulfonamide series, the azetidine ring provides greater conformational rigidity (reduced number of accessible ring puckers), a distinct N–C3–O bond angle, and a shortened through-space distance between the two attached functional groups [1]. In aryl- and acylsulfonamide inhibitors of the Nav1.3 voltage-gated sodium channel, the azetidine-containing sulfonamides demonstrated state-dependent inhibition profiles that differed from their piperidine counterparts, suggesting that the azetidine ring's conformational properties contribute to target-state selectivity [2]. Pyrrolidine and piperidine spacers introduce additional rotational degrees of freedom and altered nitrogen basicity (pKa of azetidine conjugate acid ~11.3 vs. pyrrolidine ~11.3 vs. piperidine ~11.2; however, the steric environment of the azetidine nitrogen differs substantially due to increased ring strain) [3].

Conformational restriction azetidine spacer exit vector geometry

Bromine Substituent as a Synthetic Handle: Cross-Coupling Versatility vs. Non-Brominated Analogs

The bromine atom at the 5-position of the thiophene ring serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), which is not available in non-halogenated thiophene-sulfonamide analogs . In the broader 5-bromothiophene-2-sulfonamide series, this bromine has been exploited to generate libraries of 5-arylthiophene-2-sulfonylacetamide derivatives through Suzuki coupling with arylboronic acids, as documented in Sigma-Aldrich synthetic protocols . For comparison, the 5-chlorothiophene analog (e.g., (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone) provides a less reactive C–Cl bond for cross-coupling (typical oxidative addition rates: C–Br > C–Cl by approximately 10–100 fold for Pd(0) catalysts) [1]. The non-halogenated thiophene analog lacks this synthetic diversification capability entirely. This feature is particularly valuable in structure–activity relationship (SAR) campaigns where systematic variation of the thiophene 5-position is desired without resynthesizing the entire benzo[d]thiazole–azetidine scaffold.

Synthetic diversification Suzuki coupling C–Br functionalization

Prioritized Research Application Scenarios for 2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole


Quorum-Sensing Inhibitor Development Targeting Vibrio and Related Gram-Negative Pathogens

The 5-bromothiophene-2-sulfonyl pharmacophore has been crystallographically validated as a SmcR/LuxR-family regulator binder (PDB 5x3r) with QStatin achieving EC₅₀ = 208.9 nM in V. vulnificus [1]. This compound combines this validated QS-inhibitory sulfonamide motif with a benzo[d]thiazole–azetidine scaffold, offering a structurally distinct template from the pyrazole-based QStatin for intellectual property generation and resistance profiling. Researchers investigating antivirulence strategies against pathogenic Vibrio species (V. harveyi, V. vulnificus, V. cholerae) can use this compound as a starting point for SAR expansion, with the bromine substituent on the thiophene enabling late-stage diversification to optimize LuxR-homologue selectivity . The azetidine spacer may provide pharmacokinetic advantages over QStatin's direct pyrazole–sulfonyl connection, including potentially altered metabolic stability.

Carbonic Anhydrase Inhibitor Screening in Benzo[d]thiazole Sulfonamide Series

Benzothiazole secondary sulfonamides have demonstrated human carbonic anhydrase inhibition with Ki values as low as 0.025 μM against hCA II [2]. The target compound retains the benzo[d]thiazole–sulfonamide architecture required for catalytic zinc coordination. Inclusion of this compound in CA inhibitor screening cascades is warranted because its 5-bromothiophene-2-sulfonyl terminus provides steric and electronic properties distinct from the phenyl- and methyl-sulfonamide analogs previously characterized [3]. The compound may show isoform selectivity profiles (hCA I vs. II vs. IX vs. XII) that differ from existing benzothiazole sulfonamide series due to the extended thiophene ring system, which can probe the boundary of the CA active-site cleft.

DNA Gyrase B Inhibitor Program for Antibacterial Discovery

2-Aminobenzothiazole-based compounds have been validated as DNA gyrase B inhibitors with activity against ESKAPE pathogens [4]. The target compound's benzo[d]thiazole–azetidine–sulfonamide architecture maps onto key pharmacophoric elements identified in gyrase B ATP-binding pocket inhibitors: (1) the benzothiazole core for hydrophobic interactions with the adenine-binding subpocket, (2) the sulfonamide group for hydrogen bonding with conserved water molecules and Asp73, and (3) the azetidine linker for orienting the 5-bromothiophene group toward the ribose-binding region. The bromine atom provides a synthetic handle for optimizing interactions with the lipophilic floor of the ATP-binding site through cross-coupling chemistry.

Chemical Biology Tool Compound for SmcR/LuxR-Dependent Transcriptional Profiling

Given the validated SmcR-binding activity of the 5-bromothiophene-2-sulfonyl pharmacophore [1], this compound can serve as a chemical probe for dissecting LuxR-type regulator function in Vibrio species. Unlike QStatin, which uses a pyrazole core, the benzo[d]thiazole–azetidine scaffold offers distinct physicochemical properties (predicted higher logP, altered TPSA) that may influence bacterial cell permeability and efflux susceptibility. The compound can be used in transcriptomic experiments (RNA-seq) to compare SmcR regulon modulation patterns against QStatin treatment, revealing scaffold-dependent effects on quorum-sensing gene networks. The bromine handle allows for synthesis of an inactive control analog (via debromination or Suzuki coupling to a bulky aryl group) to confirm on-target effects.

Quote Request

Request a Quote for 2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.